Cas no 957490-45-8 (4-amino-1-ethyl-1H-pyrazole-3-carboxamide)
4-amino-1-ethyl-1H-pyrazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-1-ethyl-1 H -pyrazole-3-carboxylic acid amide
- 4-amino-1-ethyl-1H-pyrazole-3-carboxamide
- 4-amino-1-ethylpyrazole-3-carboxamide
- 1H-pyrazole-3-carboxamide, 4-amino-1-ethyl-
- G28680
- 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide, AldrichCPR
- DTXSID401271440
- SB17545
- F2169-0922
- EN300-178097
- 957490-45-8
- BBL039253
- LS-03387
- 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid amide
- Z1198162495
- HMS1697K01
- MFCD03422547
- AKOS000301900
- DB-138168
- 4-amino-1-ethyl-1h-pyrazole-3-carboxylic acidamide
- STK313223
- ALBB-009990
- CS-0119759
- SCHEMBL18077295
-
- MDL: MFCD03422547
- Inchi: 1S/C6H10N4O/c1-2-10-3-4(7)5(9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11)
- InChI Key: KOKWBJQUPVMWDJ-UHFFFAOYSA-N
- SMILES: O=C(C1C(=CN(CC)N=1)N)N
Computed Properties
- Exact Mass: 154.08546096g/mol
- Monoisotopic Mass: 154.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 86.9Ų
4-amino-1-ethyl-1H-pyrazole-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020133-500mg |
4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acidamide |
957490-45-8 | 500mg |
2957CNY | 2021-05-07 | ||
| Fluorochem | 030434-1g |
4-Amino-1-ethyl-1 H -pyrazole-3-carboxylic acid amide |
957490-45-8 | 1g |
£210.00 | 2022-02-28 | ||
| Fluorochem | 030434-5g |
4-Amino-1-ethyl-1 H -pyrazole-3-carboxylic acid amide |
957490-45-8 | 5g |
£591.00 | 2022-02-28 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020133-500mg |
4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acidamide |
957490-45-8 | 500mg |
2957.0CNY | 2021-07-13 | ||
| Chemenu | CM332496-1g |
4-Amino-1-ethyl-1H-pyrazole-3-carboxamide |
957490-45-8 | 95%+ | 1g |
$110 | 2024-07-18 | |
| Chemenu | CM332496-5g |
4-Amino-1-ethyl-1H-pyrazole-3-carboxamide |
957490-45-8 | 95%+ | 5g |
$440 | 2024-07-18 | |
| abcr | AB407465-500 mg |
4-Amino-1-ethyl-1H-pyrazole-3-carboxamide |
957490-45-8 | 500MG |
€373.00 | 2022-03-02 | ||
| abcr | AB407465-1 g |
4-Amino-1-ethyl-1H-pyrazole-3-carboxamide |
957490-45-8 | 1g |
€447.00 | 2022-03-02 | ||
| abcr | AB407465-5 g |
4-Amino-1-ethyl-1H-pyrazole-3-carboxamide |
957490-45-8 | 5g |
€1,187.00 | 2022-03-02 | ||
| TRC | A636448-50mg |
4-amino-1-ethyl-1H-pyrazole-3-carboxamide |
957490-45-8 | 50mg |
$ 50.00 | 2022-06-07 |
4-amino-1-ethyl-1H-pyrazole-3-carboxamide Suppliers
4-amino-1-ethyl-1H-pyrazole-3-carboxamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 4-amino-1-ethyl-1H-pyrazole-3-carboxamide
Chemical Profile of 4-amino-1-ethyl-1H-pyrazole-3-carboxamide (CAS No. 957490-45-8)
4-amino-1-ethyl-1H-pyrazole-3-carboxamide, identified by its Chemical Abstracts Service number (CAS No. 957490-45-8), is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the pyrazole class, a structural motif known for its broad spectrum of biological activities and utility in drug development. The presence of both amino and carboxamide functional groups in its molecular structure imparts unique chemical properties that make it a versatile intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.
The molecular structure of 4-amino-1-ethyl-1H-pyrazole-3-carboxamide consists of a six-membered aromatic ring containing two nitrogen atoms, with an ethyl group attached at the 1-position and an amino group at the 4-position. The 3-position of the ring is further modified by a carboxamide group, which introduces polarity and reactivity to the molecule. This combination of functional groups makes it an interesting scaffold for designing molecules with specific interactions with biological targets.
In recent years, there has been a growing interest in pyrazole derivatives due to their demonstrated efficacy as pharmacological agents. The pyrazole core is found in numerous FDA-approved drugs, including antiviral, anti-inflammatory, and anticancer agents. The specific substitution pattern in 4-amino-1-ethyl-1H-pyrazole-3-carboxamide may contribute to its potential as a precursor for novel therapeutic compounds.
One of the key areas where this compound has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. The ability of 4-amino-1-ethyl-1H-pyrazole-3-carboxamide to interact with kinase active sites has been explored in several preclinical studies. Researchers have utilized computational modeling and high-throughput screening techniques to identify derivatives of this compound that exhibit enhanced binding affinity and selectivity for specific kinases.
Moreover, the carboxamide group in 4-amino-1-ethyl-1H-pyrazole-3-carboxamide provides a site for further chemical modification, allowing chemists to tailor the molecule's properties for optimal biological activity. For instance, introduction of various substituents at the 5-position of the pyrazole ring can modulate the compound's solubility, metabolic stability, and target specificity. Such modifications are critical in drug discovery pipelines to improve pharmacokinetic profiles and reduce off-target effects.
Recent advancements in medicinal chemistry have also highlighted the importance of understanding the structural dynamics of small molecules like 4-amino-1-ethyl-1H-pyrazole-3-carboxamide in complex with their biological targets. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular dynamics simulations have been employed to elucidate how this compound interacts with proteins at an atomic level. These insights have informed the design of next-generation inhibitors with improved efficacy and reduced toxicity.
The potential applications of 4-amino-1-ethyl-1H-pyrazole-3-carboxamide extend beyond kinase inhibition. Emerging research suggests that it may also have utility in treating inflammatory diseases by modulating immune cell signaling pathways. The amino group at the 4-position can serve as a linker for attaching immunomodulatory moieties, while the carboxamide group can engage with protease enzymes involved in inflammation cascades.
In conclusion, 4-amino-1-ethyl-1H-pyrazole-3-carboxamide (CAS No. 957490-45-8) represents a promising scaffold for developing novel therapeutic agents. Its unique structural features and demonstrated interactions with biologically relevant targets make it a valuable compound for further investigation. As research continues to uncover new applications for pyrazole derivatives, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.
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